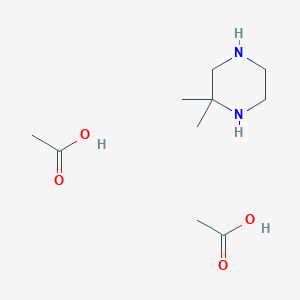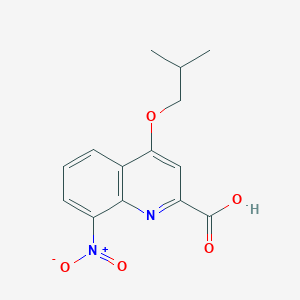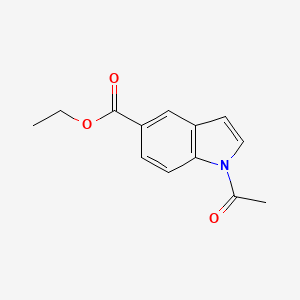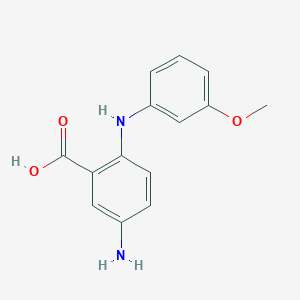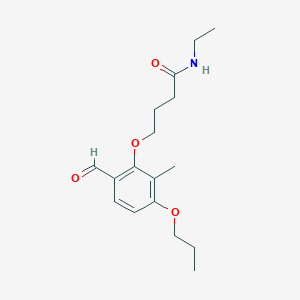
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- is a complex organic compound with the molecular formula C17H25NO4. This compound is characterized by its unique structure, which includes a butanamide backbone substituted with an ethyl group and a phenoxy group containing formyl, methyl, and propoxy substituents .
准备方法
The synthesis of Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- .
化学反应分析
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the formyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the propoxy group.
科学研究应用
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
相似化合物的比较
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- can be compared with similar compounds such as:
Butanamide, N-methyl-: This compound lacks the phenoxy group and has different chemical properties and applications.
N-Formyl-2-hydroxy-3-methyl-2-(1-methylethyl)butanamide: This compound has a similar formyl group but differs in the rest of its structure, leading to different reactivity and applications.
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity .
属性
CAS 编号 |
820237-79-4 |
|---|---|
分子式 |
C17H25NO4 |
分子量 |
307.4 g/mol |
IUPAC 名称 |
N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)butanamide |
InChI |
InChI=1S/C17H25NO4/c1-4-10-21-15-9-8-14(12-19)17(13(15)3)22-11-6-7-16(20)18-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,20) |
InChI 键 |
FNWCLSIQSWJGAK-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCCC(=O)NCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


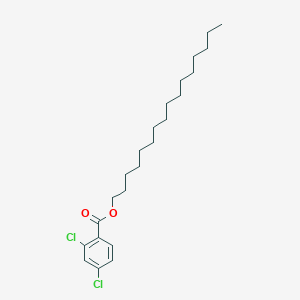
![{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine](/img/structure/B14219028.png)
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
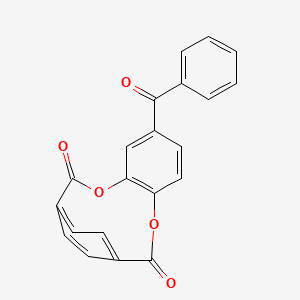
![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
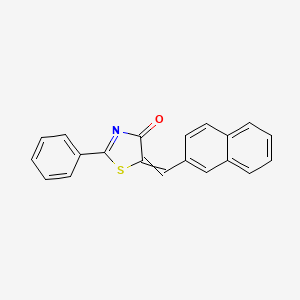
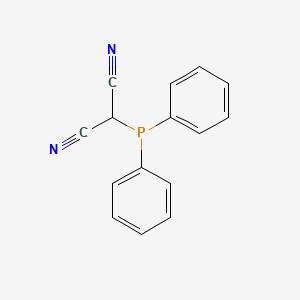
![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
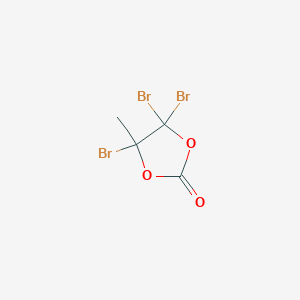
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
